1H-1-Benzazepine-2,5-dione, 3-methoxy-
Description
Significance of Benzazepinedione Scaffolds in Organic Synthesis and Medicinal Chemistry
Benzazepinedione scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a variety of biological targets. nih.gov Their rigid, yet three-dimensional, architecture provides a versatile template for the design of novel therapeutic agents. These scaffolds are integral to compounds with a wide range of biological activities, including acting as antagonists for various receptors. nih.govnih.gov
In organic synthesis, the development of efficient methods for constructing the benzazepine core is an active area of research. nih.gov The presence of multiple functional groups in benzazepinediones, such as amides, ketones, and enol ethers (in the case of the 3-methoxy derivative), offers numerous handles for further chemical modification and the generation of diverse compound libraries. nih.gov
Historical Development of Benzazepine Synthesis and Research
Research into seven-membered heterocyclic compounds, including benzazepines and their diazepine (B8756704) relatives (benzodiazepines), has a rich history. tandfonline.comresearchgate.net Initially, much of the focus was on benzodiazepines, which led to the development of blockbuster drugs. google.com Over time, interest expanded to include benzazepines as researchers sought to explore a wider chemical space and identify novel biological activities. rsyn.org
Early synthetic methods often involved multi-step sequences with harsh reaction conditions. However, significant progress has been made in developing more efficient and versatile synthetic routes. google.com Modern synthetic strategies often employ transition-metal catalysis and intramolecular cyclization reactions to construct the benzazepine ring system. nih.gov For instance, the Schmidt reaction and Diels-Alder methodology have been utilized in the synthesis of benzazepinedione analogues. nih.govacs.org
Specific Research Focus on 1H-1-Benzazepine-2,5-dione, 3-methoxy- and its Analogues
While direct research on 1H-1-Benzazepine-2,5-dione, 3-methoxy- is not extensively documented in publicly available literature, significant research has been conducted on its close analogue, 3-hydroxy-1H-1-benzazepine-2,5-dione (HBAD) . nih.govacs.org This body of work provides valuable insights into the potential properties and synthetic strategies for the 3-methoxy derivative.
Research on HBAD and its analogues has primarily focused on their activity as antagonists at the glycine (B1666218) site of the N-methyl-D-aspartate (NMDA) receptor. nih.govacs.org These studies have involved the synthesis of a series of aromatic and azepine ring-modified analogues to establish structure-activity relationships (SAR).
The synthesis of these analogues often involves the preparation of substituted 2-methoxynaphthalene-1,4-diones, followed by a Schmidt reaction and subsequent demethylation to yield the desired 3-hydroxy-1H-1-benzazepine-2,5-diones. acs.org The 3-methoxy intermediate is a key precursor in this synthetic route, highlighting the chemical accessibility of 1H-1-Benzazepine-2,5-dione, 3-methoxy- .
The detailed investigation into HBAD analogues has revealed critical structural requirements for high receptor affinity. For instance, substitutions at the 8-position of the aromatic ring were found to be particularly important for potency. nih.govacs.org
The table below summarizes the structure-activity relationship data for some HBAD analogues, which can serve as a predictive framework for the potential biological activity of 1H-1-Benzazepine-2,5-dione, 3-methoxy- and its derivatives.
| Compound | Substitution | IC50 (µM) for [3H]DCKA Binding | Reference |
| 3-hydroxy-1H-1-benzazepine-2,5-dione (HBAD) | None | 0.083 | acs.org |
| 8-methyl-HBAD | 8-CH3 | 0.023 | acs.org |
| 8-chloro-HBAD | 8-Cl | 0.013 | nih.govacs.org |
| 8-bromo-HBAD | 8-Br | 0.021 | acs.org |
| 7-chloro-HBAD | 7-Cl | >10 | acs.org |
| 6,8-dimethyl-HBAD | 6,8-(CH3)2 | 0.039 | acs.org |
Data sourced from studies on NMDA receptor glycine site antagonism.
This data underscores the sensitivity of biological activity to subtle structural modifications on the benzazepinedione scaffold. Further research into 1H-1-Benzazepine-2,5-dione, 3-methoxy- and its own unique set of analogues could unveil novel chemical properties and biological activities, contributing to the ever-expanding field of heterocyclic chemistry.
Structure
3D Structure
Properties
CAS No. |
52280-65-6 |
|---|---|
Molecular Formula |
C11H9NO3 |
Molecular Weight |
203.19 g/mol |
IUPAC Name |
3-methoxy-1H-1-benzazepine-2,5-dione |
InChI |
InChI=1S/C11H9NO3/c1-15-10-6-9(13)7-4-2-3-5-8(7)12-11(10)14/h2-6H,1H3,(H,12,14) |
InChI Key |
ITSMDHXJQRRVKG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=O)C2=CC=CC=C2NC1=O |
Origin of Product |
United States |
Synthetic Methodologies for 1h 1 Benzazepine 2,5 Dione, 3 Methoxy and Congeneric Structures
Cyclization and Ring Expansion Strategies for Benzazepinedione Core Formation
The formation of the benzazepinedione core is a critical step in the synthesis of 1H-1-Benzazepine-2,5-dione, 3-methoxy- and its analogs. Chemists have developed several elegant strategies, including cycloaddition reactions, ring expansions, intramolecular cyclizations, and multicomponent reactions to construct this key structural motif.
Diels-Alder Reaction Pathways in Benzazepinedione Synthesis
The Diels-Alder reaction, a powerful tool in organic synthesis for the formation of six-membered rings, has been strategically employed to construct precursors for benzazepinediones. This pericyclic reaction typically involves the [4+2] cycloaddition of a conjugated diene and a dienophile. In the context of benzazepinedione synthesis, a substituted benzoquinone can act as the dienophile, reacting with a suitable diene to form a key intermediate.
For instance, the synthesis of 6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones has been accomplished using a Diels-Alder reaction as an initial step. nih.gov In this approach, a 2-methoxybenzoquinone or a 2-bromo-5-methoxybenzoquinone is reacted with a substituted 1,3-butadiene. nih.gov This reaction constructs the tetrahydro-naphthalene-1,4-dione skeleton, which is then elaborated in subsequent steps to form the final benzazepinedione product. The regioselectivity of the Diels-Alder reaction is a crucial factor, often controlled by the electronic properties and steric hindrance of the substituents on both the diene and the dienophile. nih.gov
Table 1: Examples of Diels-Alder Reactions in the Synthesis of Benzazepinedione Precursors
| Diene | Dienophile | Product (Precursor) | Reference |
|---|---|---|---|
| Substituted 1,3-butadiene | 2-methoxybenzoquinone | 5,6,7,8-tetrahydro-2-methoxynaphthalene-1,4-dione | nih.gov |
Schmidt Reaction-Based Routes from Naphthalene-1,4-diones
The Schmidt reaction provides a direct method for the ring expansion of cyclic ketones to form larger, nitrogen-containing rings. This reaction has proven to be a valuable tool for converting naphthalene-1,4-diones, often synthesized via a Diels-Alder reaction, into the desired benzazepinedione framework. nih.gov
In this synthetic approach, a 5,6,7,8-tetrahydro-2-methoxynaphthalene-1,4-dione is treated with sodium azide (B81097) in the presence of a strong acid, such as sulfuric acid. The reaction proceeds through the addition of hydrazoic acid to the carbonyl group, followed by a rearrangement that results in the insertion of a nitrogen atom into the ring, thereby expanding the six-membered ring of the quinone system to the seven-membered lactam of the benzazepinedione. nih.gov A subsequent demethylation step can then yield the final 3-hydroxy-1H-1-benzazepine-2,5-dione derivatives. nih.gov
Table 2: Schmidt Reaction for Benzazepinedione Synthesis
| Starting Material | Reagents | Product | Reference |
|---|
Intramolecular Friedel-Crafts Cyclizations to Access Benzazepinediones
Intramolecular Friedel-Crafts reactions represent a classical yet effective method for the formation of cyclic ketones fused to aromatic rings. This strategy can be adapted to synthesize the benzazepinedione skeleton. The reaction typically involves the cyclization of a carboxylic acid or its derivative attached to an aromatic ring via a flexible chain.
For the synthesis of benzazepinediones, a suitably substituted N-phenylpropanamide derivative bearing a terminal carboxylic acid or acyl halide can be cyclized under Friedel-Crafts conditions. The use of a strong acid catalyst, such as polyphosphoric acid (PPA) or aluminum chloride, promotes the electrophilic aromatic substitution, leading to the formation of the seven-membered ring. researcher.lifechempedia.info The position of the cyclization is directed by the activating or deactivating nature of the substituents on the benzene (B151609) ring. For the synthesis of 3-methoxy-1H-1-benzazepine-2,5-dione, the starting materials would need to be carefully designed to ensure the correct regiochemical outcome.
Rhenium(VII) oxide (Re2O7) has also been reported as an efficient mediator for intramolecular dehydrative Friedel-Crafts reactions to produce various benzo-fused heterocycles, including benzazepines. nih.govscientifiq.ai This method is noted for its broad substrate scope and mild reaction conditions. nih.govscientifiq.ai
Multicomponent Reaction (MCR) Approaches for Enhanced Scaffold Diversity
Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot reaction to form a product that incorporates portions of all the starting materials, offer a highly efficient route to complex molecules. nih.govmdpi.com While direct synthesis of 1H-1-Benzazepine-2,5-dione, 3-methoxy- via an MCR is not explicitly detailed in the provided search results, MCRs are widely used to generate diverse libraries of structurally related compounds, such as benzodiazepines. rsc.org
For example, the Ugi four-component reaction, which combines an amine, an aldehyde or ketone, a carboxylic acid, and an isocyanide, is a powerful tool for creating a wide range of acylated amino acid amides. beilstein-journals.orgnih.gov The products of such reactions can be designed to contain the necessary functional groups for subsequent cyclization to form the benzazepinedione ring system. The advantage of MCRs lies in their ability to rapidly generate a large number of derivatives by simply varying the starting components, which is highly beneficial for medicinal chemistry applications. beilstein-journals.org
Photochemical Synthetic Routes to Benzazepinediones
Photochemistry offers unique pathways for the synthesis of complex organic molecules, often proceeding under mild conditions and with high selectivity. Photochemical methods have been explored for the construction of heterocyclic systems, including those related to the benzazepinedione core.
Photodecarboxylative Additions to Phthalimides Leading to Benzazepinediones
A notable photochemical approach that can lead to structures related to benzazepinediones involves the photodecarboxylative addition of carboxylates to phthalimides. nih.govdcu.ieresearchgate.net This reaction typically results in the formation of 3-substituted-3-hydroxyphthalimidines, which can be considered as isomers of benzazepinediones. researchgate.net
The reaction is initiated by the photoinduced electron transfer from a carboxylate to the excited phthalimide. This is followed by the decarboxylation of the resulting carboxyl radical to generate an alkyl radical, which then adds to the carbonyl group of the phthalimide. While this method does not directly yield the benzazepinedione ring system, the resulting products are structurally related and highlight the potential of photochemical methods in the synthesis of complex nitrogen-containing heterocycles. The intramolecular version of this reaction has been used to create cyclized products. dcu.ie Further molecular rearrangements or ring expansion strategies could potentially be employed to convert these photoproducts into the desired benzazepinedione framework.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 1H-1-Benzazepine-2,5-dione, 3-methoxy- |
| 6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones |
| 5,6,7,8-tetrahydro-2-methoxynaphthalene-1,4-diones |
| 2-methoxybenzoquinone |
| 2-bromo-5-methoxybenzoquinone |
| 1,3-butadiene |
| Naphthalene-1,4-diones |
| Sodium azide |
| Hydrazoic acid |
| Sulfuric acid |
| 3-hydroxy-1H-1-benzazepine-2,5-diones |
| Polyphosphoric acid |
| Aluminum chloride |
| Rhenium(VII) oxide |
| Benzodiazepines |
| Phthalimides |
Photoinduced Intramolecular Hydrogen Abstraction and Subsequent Cyclization
Photoinduced intramolecular hydrogen atom transfer (HAT) serves as a powerful method for generating radical species that can lead to cyclization. dicp.ac.cn This process is particularly relevant for the synthesis of heterocyclic systems. The fundamental mechanism involves the photoexcitation of a carbonyl group, often to a triplet diradical state. dicp.ac.cn This excited state is capable of abstracting a hydrogen atom from another part of the molecule, typically from a C-H bond that is spatially accessible. This HAT event results in the formation of a 1,n-diradical intermediate, which can then undergo radical-radical coupling to form a new ring.
While direct examples for the synthesis of 1H-1-Benzazepine-2,5-dione, 3-methoxy- via this method are not extensively documented, the principle has been successfully applied to analogous structures like N-alkylimides. taylorfrancis.com In such cases, the photoexcited imide carbonyl abstracts a hydrogen atom from the N-alkyl chain, leading to cyclization and the formation of novel heterocyclic frameworks. taylorfrancis.com Similarly, the triplet state of indoles has been shown to act as a recipient for an intramolecularly transferred hydrogen atom, initiating a cyclization cascade. nih.gov The thermodynamic driving force for such reactions is often enhanced when the resulting radical is stabilized, for instance, by being in a benzylic position. nih.gov This methodology represents a potential pathway for constructing the benzazepine core from suitably designed acyclic precursors containing a photoactivatable carbonyl group.
Advanced Synthetic Transformations and Derivatization
Once the benzazepine scaffold is formed, it can be further modified to introduce diverse functionalities. These transformations are crucial for developing analogs with specific properties.
N-Alkylation and Other N-Substitution Strategies
The nitrogen atom of the benzazepine ring is a common site for derivatization. N-alkylation introduces alkyl groups, which can significantly alter the compound's physical and biological properties. A general approach for N-alkylation involves treating the parent benzazepine-dione with an alkylating agent in the presence of a base.
For instance, a procedure analogous to the alkylation of 1,5-benzodiazepin-2-ones can be employed. jocpr.com This typically involves reacting the substrate with an alkyl halide (e.g., ethyl iodide or benzyl (B1604629) bromide) in a solvent like tetrahydrofuran (B95107) (THF). A base, such as potassium carbonate (K₂CO₃), is used to deprotonate the amide nitrogen, and a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB) can be added to facilitate the reaction. jocpr.com
The regioselectivity of alkylation can be a challenge in related heterocyclic systems like indazoles, where substitution can occur at two different nitrogen atoms (N-1 or N-2). beilstein-journals.org The choice of base and solvent can strongly influence the ratio of the resulting regioisomers. For the 1H-1-benzazepine-2,5-dione system, while there is only one heterocyclic nitrogen, the reaction conditions can still be optimized to achieve high yields and purity.
Table 1: Representative Conditions for N-Alkylation of Related Heterocycles
| Substrate | Alkylating Agent | Base / Catalyst | Solvent | Outcome | Reference |
|---|---|---|---|---|---|
| 4-(2-oxopropylidene)-1,5-benzodiazepine-2-one | Ethyl / Benzyl Halide | K₂CO₃ / TBAB | THF | N-alkylation at room temperature | jocpr.com |
Electrophilic Aromatic Substitution for Functionalization of the Benzene Moiety
Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions used to introduce substituents onto the benzene portion of the benzazepine core. wikipedia.org The outcome of these reactions—both in terms of reaction rate and the position of the new substituent (regioselectivity)—is governed by the electronic properties of the substituents already present on the aromatic ring. youtube.comuomustansiriyah.edu.iq
In 1H-1-Benzazepine-2,5-dione, 3-methoxy-, the benzene ring is fused to the seven-membered ring. The key directing group is the amide nitrogen atom attached to the aromatic ring. The lone pair of electrons on the nitrogen can be delocalized into the benzene ring through resonance, making the ring more electron-rich and thus more reactive towards electrophiles than benzene itself. This electron-donating effect activates the ring and directs incoming electrophiles to the ortho and para positions relative to the nitrogen atom. masterorganicchemistry.com
Conversely, the amide carbonyl group is electron-withdrawing and would have a deactivating effect. However, the activating, ortho, para-directing influence of the amide nitrogen is generally dominant in electrophilic aromatic substitution. libretexts.org Therefore, reactions such as nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts alkylation or acylation are expected to yield products substituted at the positions ortho and para to the nitrogen atom. wikipedia.orguomustansiriyah.edu.iq
Fischer Indole (B1671886) Synthesis via Benzazepinedione Intermediates
The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.org The reaction proceeds through several key steps:
Formation of a phenylhydrazone from the carbonyl compound and phenylhydrazine. youtube.com
Tautomerization of the phenylhydrazone to its enamine form. wikipedia.org
A mdpi.commdpi.com-sigmatropic rearrangement, which is the core bond-forming step. youtube.com
Loss of ammonia (B1221849) and subsequent aromatization to yield the indole product. wikipedia.org
This synthetic strategy can be adapted to use cyclic ketones, leading to the formation of fused polycyclic indole structures. nih.govmdpi.com It is therefore conceivable that the ketone at the 5-position of the 1H-1-benzazepine-2,5-dione scaffold could serve as the carbonyl component in a Fischer indole synthesis. Reacting the benzazepinedione with a substituted phenylhydrazine under acidic catalysis (e.g., using polyphosphoric acid, p-toluenesulfonic acid, or a Lewis acid) could potentially lead to the formation of a novel and complex heterocyclic system where an indole ring is fused to the benzazepine framework. wikipedia.org This approach offers a pathway to significantly increase the structural complexity of the parent molecule.
Transition Metal-Catalyzed Coupling Reactions in Benzazepine Synthesis
Transition metal catalysis has become an indispensable tool for the synthesis of complex heterocyclic molecules, including benzazepines. thermofisher.com These methods often provide high efficiency and selectivity under mild conditions. eie.gr Palladium, rhodium, and iridium catalysts are frequently employed in annulation and cross-coupling reactions to construct the seven-membered ring. bohrium.comresearchgate.net
Common strategies include:
C-H Activation/Annulation: These reactions involve the direct functionalization of C-H bonds. For example, rhodium(III)-catalyzed [4+3] annulation reactions can be used to construct the seven-membered ring from smaller precursors. researchgate.net
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds and can be applied intramolecularly to close the benzazepine ring. mdpi.com
Heck and Suzuki Couplings: These palladium-catalyzed cross-coupling reactions are versatile for forming C-C bonds, allowing for the derivatization of the benzazepine scaffold or its synthesis from functionalized precursors. numberanalytics.com
Table 2: Examples of Transition Metal-Catalyzed Reactions in Benzazepine Synthesis
| Catalyst System | Reaction Type | Description | Reference |
|---|---|---|---|
| Rhodium(III) | [4+3] Annulation | Reaction of pyrazolidinones with propargyl alcohols to form fused benzodiazepine (B76468) derivatives. | researchgate.net |
| Palladium(II) Acetate | [5+2] Annulation | Annulation of N-arylhydrazones with alkynes to afford benzo mdpi.combohrium.comdiazepines. | mdpi.com |
| Palladium Catalyst | Intramolecular C-N Coupling | Buchwald-Hartwig reaction to form 1,4-benzodiazepin-2,5-diones from Ugi-adducts. | mdpi.com |
Novel C-C Bond Formation Methodologies
Beyond classical and transition metal-catalyzed reactions, several novel methodologies for forming C-C bonds in the synthesis of benzazepines have been developed. sigmaaldrich.com These advanced techniques offer alternative pathways that can overcome the limitations of traditional methods.
One such approach is a divergent synthesis via dearomative rearrangement . This method can rapidly build complex three-dimensional architectures from planar aromatic precursors. nih.gov Another innovative strategy involves a metal-free oxidative C-H bond functionalization and ring-expansion tandem reaction . This process can convert simpler starting materials into the 3-benzazepine skeleton without the need for transition metal catalysts. researchgate.net
Furthermore, copper-catalyzed reactions have shown utility in this area. For instance, a copper(I) cyanide (CuCN)-mediated intramolecular cyclization has been developed for the synthesis of pyrrolo[2,1-b] mdpi.combenzazepines, demonstrating the utility of copper in facilitating complex C-C bond formations and ring closures under relatively mild conditions. acs.org These cutting-edge methods expand the synthetic chemist's toolkit for accessing novel benzazepine structures.
Chemical Transformations and Reactivity of 1h 1 Benzazepine 2,5 Dione, 3 Methoxy Derivatives
Ring System Modifications: Expansion, Contraction, and Fused Ring Formations
Modifications to the benzazepine ring system are crucial for developing new derivatives with tailored properties. These transformations often involve multi-step synthetic sequences that can lead to ring expansion, contraction, or the formation of fused heterocyclic systems.
One common strategy for modifying the aromatic portion of the benzazepine core involves the use of Diels-Alder reactions to construct substituted 2-methoxynaphthalene-1,4-diones, which then serve as precursors. nih.gov Subsequent Schmidt reaction and demethylation can then yield benzazepine-2,5-diones with varied substitution patterns on the benzene (B151609) ring. nih.gov
Furthermore, the benzazepine framework can be annulated with other heterocyclic rings. For instance, indole-annulated benzazepines have been synthesized, creating complex polycyclic structures. orientjchem.org One approach to achieving this involves a Japp-Klingemann reaction followed by Fischer indolization, which effectively fuses an indole (B1671886) ring onto the benzazepine core. orientjchem.org Such fused systems are of significant interest in medicinal chemistry due to their structural complexity and potential for biological activity. The synthesis of a 7,8-dihydroindolo[2,3-d] nih.govbenzazepin-6(5H)-one scaffold has been achieved through an early-stage Fischer ring-closure reaction, demonstrating a viable pathway to these complex fused systems. nih.govresearchgate.net
Mechanistic Aspects of Photoreactivity in Benzazepinediones
The 1H-1-benzazepine-2,5-dione, 3-methoxy- core contains an α,β-unsaturated ketone chromophore, which is known to be photochemically active. While specific studies on this exact molecule are limited, the photoreactivity can be inferred from the well-established behavior of cyclic enones. wikipedia.orgchempedia.info The primary photochemical processes for such systems include photoinduced electron transfer (SET) and [2+2] cycloaddition reactions, which are governed by the nature of the excited states and their quantum yields. nih.govillinois.edu
Upon absorption of light, the α,β-unsaturated ketone in the benzazepinedione can be excited to a singlet state (S₁), which can then undergo intersystem crossing to a more stable triplet state (T₁). wikipedia.org In the presence of a suitable electron donor or acceptor, these excited states can participate in photoinduced electron transfer (SET). The excited enone can act as an electron acceptor, leading to the formation of a radical anion and a radical cation from the donor molecule. acs.orgacs.org The feasibility and rate of SET are governed by the redox potentials of the excited benzazepinedione and the ground-state donor/acceptor. This process is a key step in initiating various photochemical reactions that may not be accessible through thermal pathways.
One of the most characteristic photochemical reactions of enones is the [2+2] cycloaddition with alkenes to form cyclobutane (B1203170) rings. illinois.eduorganicreactions.org This reaction typically proceeds through the triplet excited state of the enone. wikipedia.org The mechanism involves the formation of a triplet exciplex between the excited benzazepinedione and the alkene, which then collapses to a 1,4-biradical intermediate. illinois.edu Subsequent spin inversion and ring closure yield the cyclobutane product. wikipedia.org
The regioselectivity of the cycloaddition (head-to-head vs. head-to-tail) is influenced by the electronic nature of the alkene, with electron-rich olefins generally favoring head-to-tail adduction. illinois.edu The stereochemistry of the resulting cyclobutane ring is often determined by the stability of the intermediate biradical and steric factors. acs.org For cyclic enones like the benzazepinedione, the cycloaddition can lead to the formation of fused polycyclic systems with high stereocontrol. illinois.edu
The photoreactivity of the benzazepinedione is intrinsically linked to the properties of its electronic excited states. The lowest energy transition is typically the n→π* transition, which leads to the S₁ state. nih.gov This state is often short-lived and can decay back to the ground state or undergo intersystem crossing (ISC) to the T₁ (n,π*) state. wikipedia.orgscispace.com The efficiency of ISC is a critical factor determining the quantum yield of triplet-mediated reactions like the [2+2] cycloaddition. wikipedia.orgrsc.org
The quantum yield (Φ) of a photochemical reaction is the fraction of absorbed photons that result in the formation of a specific product. For triplet-state reactions, the quantum yield is a product of the ISC quantum yield (Φ_ISC) and the efficiency of the subsequent steps. nih.gov Factors that influence Φ_ISC include the energy gap between the S₁ and T₁ states and the presence of heavy atoms, which can enhance spin-orbit coupling. wikipedia.org The lifetimes of the excited states also play a crucial role; a longer triplet lifetime allows more time for bimolecular reactions to occur.
Table 1: Key Photochemical Parameters of Cyclic Enones
| Parameter | Description | Typical Values/Characteristics |
|---|---|---|
| Excited State | Electronic state reached upon photoexcitation. | S₁ (n,π) and T₁ (n,π) are typically the lowest energy excited states. nih.gov |
| Intersystem Crossing (ISC) | Non-radiative transition between states of different spin multiplicity (S₁ → T₁). | Generally efficient for enones, leading to high triplet state population. wikipedia.org |
| Quantum Yield (Φ) | Efficiency of a photochemical process. | Varies depending on the specific reaction and conditions. nih.gov |
| [2+2] Cycloaddition | Formation of a cyclobutane ring from an enone and an alkene. | A common and synthetically useful photoreaction of enones. illinois.eduorganicreactions.org |
Selective Functional Group Interconversions within the Benzazepinedione Framework
Beyond modifications to the ring system, the functional groups on the 1H-1-benzazepine-2,5-dione scaffold can be selectively transformed to generate a range of analogs. The 3-methoxy group is a key site for such modifications. For example, demethylation can be performed to yield the corresponding 3-hydroxy derivative. nih.gov This hydroxyl group can then be further functionalized or its position can be altered within the azepine ring, for instance, by transferring it from the C-3 to the C-4 position. nih.gov
Electrophilic aromatic substitution reactions can be carried out on the benzene ring of the benzazepine nucleus. For instance, nitration of the 3-methoxy derivative can introduce a nitro group, which can then serve as a handle for further transformations, such as reduction to an amino group. nih.gov Additionally, the removal of the 3-hydroxyl group (derived from the 3-methoxy precursor) has also been reported as a structural modification. nih.gov
Reactivity with Specific Reagents (e.g., indoles)
The reactivity of the 1H-1-benzazepine-2,5-dione framework with specific nucleophilic reagents can lead to the formation of complex, fused heterocyclic systems. A notable example is the reaction with reagents that lead to the formation of indole-annulated benzazepines. orientjchem.org This can be achieved through a multi-step sequence that begins with the functionalization of the benzazepine core to introduce a suitable reactive site. For instance, reaction with ethyl formate (B1220265) can introduce an ethoxymethylene group, which can then undergo a Japp-Klingemann reaction with an aryl diazonium salt. orientjchem.org The resulting intermediate can then be cyclized under acidic conditions via a Fischer indolization to yield an indole ring fused to the benzazepine system. orientjchem.org Such reactions significantly increase the structural diversity of the benzazepine library and can lead to compounds with interesting biological profiles. The synthesis of indole-fused benzodiazepines has also been achieved through photocatalyzed cascade reactions, highlighting the diverse synthetic strategies available. rsc.org
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| 1H-1-Benzazepine-2,5-dione, 3-methoxy- |
| 2-methoxynaphthalene-1,4-diones |
| 7,8-dihydroindolo[2,3-d] nih.govbenzazepin-6(5H)-one |
| Indole |
| Ethyl formate |
| Aryl diazonium salt |
Structural Characterization and Conformational Analysis of 1h 1 Benzazepine 2,5 Dione, 3 Methoxy Systems
Application of Advanced Spectroscopic Methods for Structural Elucidation (General)
The definitive structure of 1H-1-Benzazepine-2,5-dione, 3-methoxy- and its analogs is typically established through a suite of modern spectroscopic techniques. These methods provide complementary information, allowing for an unambiguous assignment of the molecular framework and constitution.
Nuclear Magnetic Resonance (NMR) Spectroscopy is the cornerstone of structural analysis for these compounds. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom. In the ¹H NMR spectrum of a typical 3-methoxy-1H-1-benzazepine-2,5-dione system, the methoxy (B1213986) group protons characteristically appear as a sharp singlet. The protons on the seven-membered ring and the fused benzene (B151609) ring exhibit complex splitting patterns that can be resolved using two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).
Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of the molecule. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, confirming the molecular formula. Fragmentation patterns observed in the mass spectrum can offer additional structural insights, revealing characteristic cleavages of the benzazepine core.
Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The spectra of 1H-1-Benzazepine-2,5-dione, 3-methoxy- would be expected to show strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the dione (B5365651) functionality and the C-O stretching of the methoxy group.
Below are representative, hypothetical NMR data tables for 1H-1-Benzazepine-2,5-dione, 3-methoxy-, based on data from analogous structures. mdpi.com
Table 1: Hypothetical ¹H NMR Data (based on analogous compounds)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.20-7.80 | m | 4H | Ar-H |
| 4.50 | dd | 1H | H-3 |
| 3.80 | s | 3H | OCH₃ |
| 3.10 | m | 2H | H-4 |
Table 2: Hypothetical ¹³C NMR Data (based on analogous compounds)
| Chemical Shift (δ) ppm | Assignment |
| 195.0 | C=O (C5) |
| 168.0 | C=O (C2) |
| 125.0-140.0 | Ar-C |
| 75.0 | C-3 |
| 58.0 | OCH₃ |
| 40.0 | C-4 |
Conformational Preferences and Flexibility of the Seven-Membered Azepine Ring
The seven-membered azepine ring in benzazepine systems is inherently flexible and can adopt several conformations, such as boat, chair, and twist-boat forms. The conformational preference is influenced by the substitution pattern and the nature of the fused rings. Computational studies and variable-temperature NMR experiments on related 2-aryl-3H-1-benzazepines indicate that these systems are conformationally mobile. nih.gov
For 1H-1-Benzazepine-2,5-dione systems, the presence of sp²-hybridized centers at the dione carbons introduces some degree of planarity, yet the ring retains significant flexibility. The interconversion between different puckered conformations is often rapid on the NMR timescale at room temperature, resulting in averaged signals. researchgate.net However, at lower temperatures, the individual conformations may be "frozen out" and observed separately.
Computational studies, often employing Density Functional Theory (DFT), are invaluable for exploring the potential energy surface of the azepine ring. researchgate.netmdpi.commdpi.com These studies can predict the relative stabilities of different conformations and the energy barriers for their interconversion. For the 3-methoxy substituted compound, steric and electronic interactions involving the methoxy group are expected to play a significant role in determining the most stable conformation. The flexibility of this seven-membered ring is a critical aspect of its biological activity, as it allows the molecule to adapt its shape to bind to biological targets.
Stereochemical Investigations and Diastereoselective Synthesis
The presence of a stereocenter at the C-3 position of 1H-1-Benzazepine-2,5-dione, 3-methoxy- means that the compound can exist as a pair of enantiomers. The synthesis of this and related chiral benzazepines often results in a racemic mixture. However, for therapeutic applications, it is frequently necessary to prepare a single enantiomer, as the different enantiomers can have distinct pharmacological properties.
Diastereoselective synthesis is a powerful strategy to control the stereochemistry during the formation of the benzazepine ring or in subsequent modification steps. While specific diastereoselective syntheses for the title compound are not extensively detailed in the literature, methods developed for analogous systems can be applied. For instance, the introduction of a chiral auxiliary into the starting materials can direct the stereochemical outcome of the cyclization reaction.
Another approach involves the use of chiral catalysts to effect an enantioselective transformation. The synthesis of substituted 1H-1-benzazepines has been achieved through various methods, including SnCl₂-mediated reduction of nitro groups. researchgate.net The development of stereocontrolled additions of reagents to benzazepine precursors has also been reported as a highly efficient method for creating functionalized and stereochemically defined benzazepine scaffolds. researchgate.net These synthetic strategies are crucial for the preparation of enantiomerically pure benzazepine derivatives for further investigation.
Computational and Theoretical Investigations of 1h 1 Benzazepine 2,5 Dione, 3 Methoxy
Quantum Chemical Calculations on Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in understanding the electronic properties and predicting the reactivity of a molecule like 1H-1-Benzazepine-2,5-dione, 3-methoxy-. Methods such as Density Functional Theory (DFT) are typically employed to determine the molecule's optimized geometry, electron distribution, and frontier molecular orbitals (HOMO and LUMO).
For analogous compounds like 7-bromo-2,3,4,5-tetrahydro-1,5-benzodiazepinones, DFT calculations at the B3LYP level have been used to study their geometry and electronic structure. Such studies help in predicting the regioselectivity of electrophilic aromatic substitution reactions by analyzing charge densities and the energies of reaction intermediates. For instance, calculations can reveal which positions on the aromatic ring are more susceptible to electrophilic attack.
Table 1: Representative Data from Quantum Chemical Calculations on a Related Benzodiazepine (B76468) System
| Parameter | Calculated Value | Implication |
| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. |
| LUMO Energy | -1.2 eV | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | Relates to the chemical reactivity and stability of the molecule. |
| Mulliken Atomic Charges | Varies across atoms | Reveals the distribution of electron density and potential sites for nucleophilic or electrophilic attack. |
Note: The data in this table is illustrative and based on calculations for a related benzodiazepine, not 1H-1-Benzazepine-2,5-dione, 3-methoxy-.
Theoretical Studies of Reaction Mechanisms and Transition States
Theoretical studies are crucial for elucidating the step-by-step pathways of chemical reactions involving benzazepine derivatives. These studies often employ computational methods to identify transition state structures and calculate activation energies, providing insights into the feasibility and kinetics of a reaction.
For example, in the synthesis of substituted benzazepines, theoretical calculations can help understand the mechanism of key steps like cyclization or substitution reactions. By modeling the potential energy surface of a reaction, researchers can predict the most likely reaction pathway and identify any intermediates. This information is invaluable for optimizing reaction conditions and improving yields.
Molecular Modeling and Docking Studies for Ligand-Receptor Interactions (as a basis for SAR)
Molecular modeling and docking are powerful tools for investigating how molecules like 1H-1-Benzazepine-2,5-dione, 3-methoxy- might interact with biological targets, such as enzymes or receptors. These studies are fundamental to understanding the Structure-Activity Relationship (SAR) of a series of compounds.
In studies of the closely related 3-hydroxy-1H-1-benzazepine-2,5-dione (HBAD) and its analogs, these compounds have been evaluated as antagonists at NMDA receptor glycine (B1666218) sites. While specific docking studies for the 3-methoxy derivative are not available, such studies on HBAD analogs have revealed key structural requirements for high receptor affinity. For instance, substitutions at different positions on the benzazepine ring have been shown to significantly alter binding potency.
Table 2: Illustrative Docking Results for a Benzazepine Analog with a Target Receptor
| Ligand | Docking Score (kcal/mol) | Key Interacting Residues |
| Analog A | -8.5 | Tyr252, Ser256, Phe279 |
| Analog B | -7.2 | Tyr252, Gly280 |
| Analog C | -9.1 | Tyr252, Ser256, Phe279, Arg312 |
Note: This data is hypothetical and serves to illustrate the output of a typical molecular docking study.
These computational approaches help in the rational design of new derivatives with improved biological activity by predicting how structural modifications will affect the interaction with the target protein.
Prediction of Spectroscopic Parameters and Conformational Energies
Computational methods can predict various spectroscopic parameters, such as NMR chemical shifts and vibrational frequencies (IR spectroscopy), which can aid in the structural elucidation of newly synthesized compounds. Furthermore, conformational analysis can be performed to determine the most stable three-dimensional structures of a molecule and the energy barriers between different conformations.
For various heterocyclic compounds, DFT calculations have been successfully used to predict 1H and 13C NMR chemical shifts and IR spectra. By comparing the calculated spectra with experimental data, the proposed structure of a molecule can be confirmed. Conformational energy calculations are also important for understanding the flexibility of the benzazepine ring system and how it might adopt different shapes to bind to a receptor.
Structure Activity Relationship Sar Studies and Mechanistic Biological Insights of Benzazepinedione Derivatives
General Principles Governing Structure-Activity Relationships in Benzazepinediones
The biological activity of benzazepinedione derivatives is highly dependent on their structural features. Modifications to both the aromatic and azepine rings can significantly alter their affinity and selectivity for various receptors. For instance, in the case of 3-hydroxy-1H-1-benzazepine-2,5-dione (HBAD) analogs, specific structural requirements have been identified for high receptor affinity. nih.gov
Key structural determinants for the activity of benzazepinediones include:
Substitution on the Aromatic Ring: The position and nature of substituents on the benzene (B151609) ring are critical. For example, substitutions at the 8-position of the HBAD core have been shown to yield the highest potency for NMDA receptor antagonism. nih.gov Conversely, substitutions at the 6-, 7-, and 9-positions generally lead to a reduction or complete loss of affinity for the NMDA receptor glycine (B1666218) site. nih.govresearchgate.net
The Group at the 3-Position: The presence and nature of the substituent at the 3-position of the azepine ring are crucial for activity. The removal of the 3-hydroxyl group from HBAD or moving it to the C-4 position results in a significant decrease in receptor affinity. nih.govresearchgate.net
These principles highlight that the benzazepinedione scaffold has stringent structural requirements for potent biological activity, with minor modifications leading to substantial changes in receptor interaction.
Structure-Mechanism Relationships at Neurotransmitter Receptor Sites
Derivatives of 1H-1-benzazepine-2,5-dione have been extensively studied as antagonists of the N-methyl-D-aspartate (NMDA) receptor, specifically at the glycine co-agonist site. nih.gov The NMDA receptor is a crucial component in excitatory synaptic transmission, and its glycine site represents a significant target for therapeutic intervention in various neurological conditions. mdpi.comnih.gov
The antagonistic activity of these compounds is evaluated through various assays, including [3H]MK-801 and [3H]-5,7-dichlorokynurenic acid (DCKA) binding assays, as well as electrophysiological measurements in Xenopus oocytes and cultured rat cortical neurons. nih.gov Studies on 3-hydroxy-1H-1-benzazepine-2,5-dione (HBAD) and its analogs have revealed specific structure-activity relationships for NMDA receptor glycine site antagonism. nih.govresearchgate.net
Substitutions on the aromatic ring have a pronounced effect on antagonist potency. The most potent antagonists in the HBAD series are those with substitutions at the 8-position. nih.gov For example, the 8-chloro and 8-bromo analogs exhibit high affinity for the NMDA glycine site. nih.gov In contrast, substitutions at other positions on the aromatic ring, such as the 6-, 7-, and 9-positions, generally result in decreased or abolished affinity. nih.govresearchgate.net
The substituent at the 3-position is also a key determinant of activity. The presence of a hydroxyl group at this position is critical, as its removal or relocation to the 4-position significantly diminishes antagonist potency. nih.govresearchgate.net
| Compound | Substitution | IC50 (µM) [3H]DCKA Binding | Kb (µM) for NMDA Receptors (Oocytes) |
|---|---|---|---|
| HBAD | Unsubstituted | 0.13 | 0.26 |
| 8-Methyl-HBAD | 8-CH3 | 0.024 | 0.045 |
| 8-Chloro-HBAD | 8-Cl | 0.013 | 0.026 |
| 8-Bromo-HBAD | 8-Br | 0.015 | 0.031 |
| 7-Chloro-HBAD | 7-Cl | >10 | >10 |
In addition to their effects on NMDA receptors, benzazepinedione derivatives have also been shown to act as antagonists at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. nih.gov AMPA receptors are another class of ionotropic glutamate (B1630785) receptors that mediate fast synaptic transmission in the central nervous system. nih.gov
The antagonism of AMPA receptors by 3-hydroxy-1H-1-benzazepine-2,5-dione (HBAD) analogs is generally less potent than their antagonism of NMDA receptors. nih.gov However, the structural requirements for AMPA receptor antagonism appear to parallel those for NMDA receptor antagonism, with potency being dependent on the substitution pattern on the tetrahydrobenzene moiety in related tetrahydro-benzazepinediones. nih.gov
HBADs that demonstrate high potency at the NMDA glycine site also tend to have the highest selectivity index relative to AMPA receptors. nih.govbenzoinfo.com This suggests that while there is a degree of cross-reactivity, structural modifications can be tailored to favor antagonism of one receptor over the other. The 7,8-dichloro-6-methyl and 7,8-dichloro-6-ethyl analogs of a related tetrahydro-HBAD series are among the most potent AMPA receptor antagonists identified. nih.gov
| Compound | Substitution | Kb (µM) for AMPA Receptors |
|---|---|---|
| 7,8-dichloro-6-methyl-THHBAD | 7,8-diCl, 6-CH3 | 0.51 |
| 7,8-dichloro-6-ethyl-THHBAD | 7,8-diCl, 6-C2H5 | 0.72 |
There is limited specific information available in the scientific literature regarding the direct interaction of 1H-1-benzazepine-2,5-dione derivatives with γ-aminobutyric acid type A (GABA-A) receptors. The majority of research on GABA-A receptor modulation by seven-membered heterocyclic compounds has focused on the benzodiazepine (B76468) class, which is structurally distinct from benzazepinediones. youtube.comnih.gov
Benzodiazepines are well-known positive allosteric modulators of GABA-A receptors, binding to a specific site at the interface of the α and γ subunits. wikipedia.orgwikipedia.org This binding enhances the effect of GABA, leading to an increased frequency of chloride channel opening and neuronal hyperpolarization. wikipedia.org The modulatory effects of benzodiazepines are dependent on the specific α subunit present in the GABA-A receptor complex. wikipedia.org
Given the structural differences between benzazepinediones and benzodiazepines, it cannot be assumed that they interact with GABA-A receptors in the same manner. Further research is required to determine if 1H-1-benzazepine-2,5-dione derivatives have any affinity for GABA-A receptors and, if so, to elucidate the mechanism of their interaction, whether it be direct binding or allosteric modulation.
Certain benzazepine derivatives have been investigated for their interactions with dopamine (B1211576) receptors. wikipedia.orgyoutube.com These studies, however, have primarily focused on the 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine and 6-chloro-1-phenylbenzazepine scaffolds rather than the 1H-1-benzazepine-2,5-dione core. wikipedia.orgyoutube.com
Structure-activity relationship studies on these other benzazepine series have shown that modifications to the benzazepine and phenyl rings can significantly influence affinity and selectivity for D1-like dopamine receptors. youtube.com For instance, a 6-chloro group on the benzazepine ring has been found to enhance D1 receptor affinity. youtube.com The nature of the substituent on the benzazepine nitrogen also plays a role, with methyl and allyl groups being well-tolerated for high D1 affinity. youtube.com
The biologically active conformation of these benzazepine-based dopamine receptor ligands is thought to be a chair conformation with an equatorial phenyl group. wikipedia.org It is important to reiterate that these findings are for different classes of benzazepines, and their direct applicability to 1H-1-benzazepine-2,5-dione, 3-methoxy- and its derivatives would require specific investigation.
A novel class of non-peptide neuropeptide Y (NPY) Y1 receptor antagonists based on a benzazepine nucleus has been designed and evaluated. wikipedia.org The initial lead compound identified through screening was 1-N-(3-(N'-(tert-butoxycarbonyl)amino)benzyl)-7-methoxy-(3-(3)-methyl ureido)-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one. wikipedia.org
Subsequent chemical modifications of this lead compound led to the development of more potent NPY Y1 antagonists. wikipedia.org For example, the introduction of a guanidino group at the 3-position resulted in a significant increase in antagonist activity. wikipedia.org These benzazepine-based antagonists were found to have no affinity for NPY Y2 and Y5 receptors, indicating a degree of selectivity for the Y1 subtype. wikipedia.org The development of selective NPY Y1 receptor antagonists is of interest for potential therapeutic applications. mdpi.com
Influence of Substituent Position and Nature on Mechanistic Activity
The mechanistic activity of benzazepinedione derivatives is highly dependent on the nature and position of substituents on both the aromatic and azepine rings. nih.gov Research on analogs of 3-hydroxy-1H-1-benzazepine-2,5-dione (HBAD) reveals that the 3-hydroxyl group is a critical determinant of potency at the glycine site of the NMDA receptor. nih.govacs.org The precursor, 1H-1-Benzazepine-2,5-dione, 3-methoxy-, serves as a foundational structure for introducing various substitutions.
Studies indicate that modifications to the aromatic ring significantly impact antagonist potency. For instance, substitutions at the 8-position of the benzazepine core have been shown to yield the highest potency, with methyl, chloro, and bromo analogs being the most active. nih.govacs.org Conversely, substitutions at the 6-, 7-, and 9-positions generally lead to a reduction or complete loss of affinity for the NMDA receptor glycine site. nih.gov
Furthermore, the structural integrity of the benzazepine scaffold is essential for its biological activity. The elimination of the aromatic ring or the removal of the 3-hydroxyl group results in a loss of potency. nih.gov Transferring the hydroxyl group from the C-3 to the C-4 position has also been found to decrease receptor affinity, highlighting the specific structural requirements for high-affinity binding. nih.gov While these findings pertain to the hydroxylated analogs, they underscore the importance of the substitution pattern on the benzazepine core, a principle that would extend to the 3-methoxy derivative should it be investigated for similar biological activities.
Table 1: Influence of Substituent Position on NMDA Receptor Glycine Site Affinity in HBAD Analogs
| Position of Substitution | Effect on Affinity | Reference |
| 8-position (e.g., methyl, chloro, bromo) | Highest Potency | nih.govacs.org |
| 6-, 7-, and 9-positions | Reduced or Eliminated Affinity | nih.gov |
| Removal of Aromatic Ring | Potency Eliminated | nih.gov |
| Removal of 3-Hydroxyl Group | Potency Eliminated | nih.gov |
| 3-Hydroxyl Group moved to C-4 | Reduced Affinity | nih.gov |
Correlation between In Vitro Binding Affinities and Functional Receptor Antagonism (Mechanistic focus)
For the broader class of benzazepinedione derivatives, a strong correlation has been established between their in vitro binding affinities at the NMDA receptor glycine site and their functional antagonist activity. nih.govacs.org This has been demonstrated through various assay systems, including [3H]MK-801 binding assays, [3H]-5,7-dichlorokynurenic acid (DCKA) glycine site binding assays, and electrophysiological assays in Xenopus oocytes and cultured rat cortical neurons. nih.gov
The antagonist potency of HBADs, derived from precursors like 1H-1-Benzazepine-2,5-dione, 3-methoxy-, shows good correlation across these different evaluation methods. nih.govacs.org For example, the 8-chloro analog of HBAD demonstrated a high affinity in [3H]-DCKA binding assays (IC50 of 0.013 microM) which corresponded with potent functional antagonism of NMDA receptors in both oocytes (Kb of 0.026 microM) and cortical neurons (Kb of 0.048 microM). nih.gov
These derivatives have also been shown to antagonize AMPA-preferring non-NMDA receptors, although with lower potency compared to their inhibition of NMDA receptors. nih.govnih.gov A high potency for the NMDA glycine site is associated with a greater selectivity index relative to AMPA receptors. nih.gov This suggests a mechanistic preference for the glycine co-agonist site on the NMDA receptor. The functional consequence of this binding is the inhibition of receptor activation, which is a key mechanism for their neuroprotective effects observed in preclinical models. While direct data for the 3-methoxy derivative is not available, the established correlation in its closely related analogs provides a strong rationale for predicting its functional activity based on future binding affinity studies.
Table 2: Correlation of In Vitro Binding and Functional Antagonism for 8-Chloro-HBAD
| Assay | Measurement | Value (microM) | Reference |
| [3H]-DCKA Binding | IC50 | 0.013 | nih.gov |
| Electrophysiology (Oocytes) | Kb | 0.026 | nih.gov |
| Electrophysiology (Cortical Neurons) | Kb | 0.048 | nih.gov |
Enzyme Inhibition Mechanisms (e.g., CDK1)
Currently, there is no specific information available in the scientific literature detailing the enzyme inhibition mechanisms of 1H-1-Benzazepine-2,5-dione, 3-methoxy-, particularly concerning Cyclin-Dependent Kinase 1 (CDK1). Research on the inhibitory effects of benzazepinedione derivatives on kinases like CDK1 is not a primary focus in the reviewed literature, which predominantly investigates their role as ion channel modulators. Therefore, a discussion on the specific mechanisms of CDK1 inhibition by this compound cannot be provided at this time.
Applications of 1h 1 Benzazepine 2,5 Dione, 3 Methoxy As a Synthetic Scaffold
Building Block for the Synthesis of Complex Heterocyclic Systems
The 1H-1-benzazepine-2,5-dione core, particularly with the 3-methoxy substituent, serves as a foundational building block for the assembly of intricate heterocyclic systems. The enol ether moiety in 1H-1-Benzazepine-2,5-dione, 3-methoxy- is a key functional group that can be readily transformed. For instance, analogs such as 3-hydroxy-1H-1-benzazepine-2,5-dione (HBAD) are synthesized via a Schmidt reaction of substituted 2-methoxynaphthalene-1,4-diones, followed by demethylation. nih.govacs.org The resulting 3-methyl ether, which is 1H-1-Benzazepine-2,5-dione, 3-methoxy-, can then undergo electrophilic aromatic substitution to introduce further complexity, yielding 7-substituted analogs. nih.govacs.org
The reactivity of the benzazepine scaffold allows for its incorporation into larger, polycyclic structures. For example, the general benzazepine framework has been utilized in the synthesis of fused heterocyclic systems like triazolo-, oxadiazolo-, oxazino-, and furanobenzodiazepines. mdpi.com The dione (B5365651) functionality within the 1H-1-Benzazepine-2,5-dione structure presents opportunities for condensation reactions and the formation of new rings, further expanding its utility in creating diverse and complex heterocyclic architectures. nih.gov
Table 1: Examples of Heterocyclic Systems Derived from Benzazepine Scaffolds
| Starting Scaffold | Reaction Type | Resulting Heterocyclic System | Reference |
| 1H-1-Benzazepine-2,5-dione, 3-methoxy- | Electrophilic Aromatic Substitution | 7-Substituted-1H-1-benzazepine-2,5-diones | nih.govacs.org |
| General Benzodiazepine (B76468) | Cyclization/Fusion | Triazolobenzodiazepines | mdpi.com |
| General Benzodiazepine | Cyclization/Fusion | Oxadiazolobenzodiazepines | mdpi.com |
| General Benzodiazepine | Cyclization/Fusion | Furanobenzodiazepines | mdpi.com |
Role in Diversity-Oriented Synthesis (DOS) and Chemical Library Generation
Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules to explore broad areas of chemical space for biological screening. nih.gov The 1H-1-Benzazepine-2,5-dione, 3-methoxy- scaffold is well-suited for DOS strategies due to its multiple points for diversification. The aromatic ring, the nitrogen atom of the lactam, and the carbon atoms of the seven-membered ring can all be functionalized.
The dearomative rearrangement of o-nitrophenyl alkynes has been shown to provide a divergent entry to a series of biologically important benzazepines, highlighting the scaffold's utility in creating diverse molecular frameworks. nih.gov This approach enables the rapid construction of complex polycyclic systems from simpler starting materials. nih.gov The resulting richly decorated benzazepine systems are ideal for generating alkaloid-like polycyclic frameworks for chemical libraries. nih.gov The ability to systematically modify the benzazepine core at various positions allows for the creation of large libraries of related compounds with distinct three-dimensional shapes and properties, which is a cornerstone of DOS. researchgate.net
Precursor in the Development of Privileged Scaffolds for Chemical Biology
A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.gov The benzazepine and, more broadly, the benzodiazepine core are recognized as important examples of such privileged templates in medicinal chemistry. nih.gov These structures are frequently found in compounds with a wide range of biological activities.
1H-1-Benzazepine-2,5-dione, 3-methoxy- can serve as a precursor to more elaborate structures that embody the characteristics of a privileged scaffold. By modifying the core structure, chemists can fine-tune the steric and electronic properties of the molecule to interact with specific biological targets. For example, the related 4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one (B136569) (Aba) is used as a core structure in a variety of constrained therapeutic peptide mimetics. nih.gov The synthetic accessibility and the potential for diversification make the 1H-1-benzazepine-2,5-dione scaffold a valuable starting point for developing novel chemotypes for drug design and chemical biology research. The 1,4-benzodiazepine-2,5-dione framework, a close structural relative, has been identified as a promising starting point for the development of new lead drug candidates in various therapeutic areas. rsc.org
Integration into Tandem and Cascade Reaction Sequences
Tandem and cascade reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer an efficient and atom-economical approach to synthesizing complex molecules. The structure of 1H-1-Benzazepine-2,5-dione, 3-methoxy- lends itself to being a participant in or a product of such reaction sequences.
For instance, the synthesis of benzazepines can be achieved through a tandem oxygen transfer cyclization/(3+2) cycloaddition/(homo-)hetero-Claisen rearrangement reaction. nih.gov This type of reaction cascade rapidly builds molecular complexity from relatively simple precursors. While specific examples detailing the integration of 1H-1-Benzazepine-2,5-dione, 3-methoxy- into such sequences are not extensively documented, its inherent reactivity suggests its potential as a substrate for further transformations within a tandem process. The development of novel multicomponent reactions (MCRs) to access diverse benzazepine scaffolds in a few steps is an active area of research, further underscoring the utility of this heterocyclic system in streamlined synthetic strategies.
Future Research Directions and Unexplored Avenues for 1h 1 Benzazepine 2,5 Dione, 3 Methoxy
Development of Green Chemistry Approaches for Synthesis
The pursuit of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. Future research should prioritize the development of green chemistry approaches for the synthesis of 1H-1-Benzazepine-2,5-dione, 3-methoxy- and its analogs, moving away from traditional methods that may involve harsh conditions or hazardous reagents.
One promising avenue is the exploration of biocatalytic and chemo-enzymatic methods . kcl.ac.uknih.gov Enzymes, such as lipases and oxidases, operating under mild, aqueous conditions, could offer highly selective and efficient routes to the benzazepine core or facilitate key transformation steps. kcl.ac.uknih.gov For instance, enzymatic promiscuity could be harnessed to catalyze Mannich-type reactions or other C-N and C-C bond-forming reactions integral to the synthesis of heterocyclic compounds. nih.gov The immobilization of these enzymes would further enhance sustainability by allowing for their recovery and reuse. nih.gov
| Green Chemistry Approach | Potential Application in Benzazepine Synthesis | Anticipated Benefits |
| Biocatalysis | Use of lipases or oxidases for key bond-forming reactions. | Mild reaction conditions, high selectivity, reduced waste. kcl.ac.uknih.gov |
| Chemo-enzymatic Synthesis | Combination of enzymatic and traditional chemical steps. | Optimization of specific transformations, improved yields. kcl.ac.uk |
| Green Solvents | Replacement of hazardous organic solvents with water or bio-based alternatives. | Reduced environmental impact and improved safety. researchgate.net |
| One-Pot Reactions | Tandem reaction sequences to minimize workup and purification steps. | Increased efficiency, reduced solvent usage and waste. researchgate.net |
Advanced Mechanistic Investigations of Novel Transformations
A deeper understanding of the reaction mechanisms underlying the formation and transformation of the 1H-1-Benzazepine-2,5-dione scaffold is crucial for the development of more efficient and selective synthetic methods. While the Schmidt reaction is a known method for the synthesis of some benzazepine analogs, a detailed mechanistic investigation of its application to precursors of 1H-1-Benzazepine-2,5-dione, 3-methoxy- could reveal opportunities for optimization. nih.govacs.orgwikipedia.orgbyjus.com
Future research should employ a combination of experimental and computational techniques to probe reaction intermediates and transition states. Density Functional Theory (DFT) calculations can provide valuable insights into the energetics of different reaction pathways, helping to rationalize observed regioselectivity and stereoselectivity. researchgate.netresearchgate.netnih.govmdpi.commdpi.com For instance, DFT studies could elucidate the factors controlling the ring expansion step in various synthetic routes to the benzazepine core. researchgate.netresearchgate.net
Furthermore, the exploration of novel, catalyst-free dearomative rearrangement reactions could offer atom- and step-economical alternatives to traditional methods. nih.gov Mechanistic studies of such transformations, potentially involving radical pathways or sigmatropic rearrangements, would be essential for their broader application. nih.gov
Exploration of New Derivatization Strategies for Enhanced Selectivity
The biological activity of benzazepine derivatives is highly dependent on the substitution pattern on both the aromatic and azepine rings. nih.govacs.org Therefore, the development of new, selective derivatization strategies for 1H-1-Benzazepine-2,5-dione, 3-methoxy- is a critical area for future research.
Building on existing knowledge of the structure-activity relationships (SAR) of related 3-hydroxy-1H-1-benzazepine-2,5-dione (HBAD) analogs, which have shown activity as antagonists at N-methyl-D-aspartate (NMDA) receptor glycine (B1666218) sites, targeted modifications can be designed. nih.govacs.orgacs.orgcapes.gov.br For instance, substitutions at the 8-position of the aromatic ring have been shown to be particularly effective in enhancing potency. nih.govacs.orgacs.orgcapes.gov.br Future work could explore a wider range of substituents at this position and others to fine-tune activity and selectivity.
New synthetic methodologies for the functionalization of the benzazepine scaffold should also be investigated. This could include the stereocontrolled addition of Grignard reagents to introduce new stereocenters, or the use of modern cross-coupling reactions to append diverse functional groups. nih.govrsc.org The development of diversity-oriented synthesis (DOS) strategies would enable the rapid generation of libraries of novel derivatives for biological screening. nih.gov
| Derivatization Strategy | Target Position | Potential Outcome |
| Electrophilic Aromatic Substitution | C-7 and other positions on the benzene (B151609) ring | Modulation of electronic properties and biological activity. nih.govacs.org |
| Cross-Coupling Reactions | Various positions on the benzazepine scaffold | Introduction of a wide range of functional groups. |
| Stereoselective Additions | Carbonyl groups in the azepine ring | Creation of new chiral centers and exploration of stereochemistry-activity relationships. nih.govrsc.org |
| N-Alkylation/Arylation | Nitrogen atom of the azepine ring | Modification of solubility and pharmacokinetic properties. |
Integration of Artificial Intelligence and Machine Learning for Predictive Synthesis and SAR
The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to accelerate the discovery and development of new benzazepinedione derivatives. rsc.orgnih.govresearchgate.netchemrxiv.orgnih.gov These computational tools can be applied to both predict synthetic outcomes and to build robust structure-activity relationship (SAR) models.
Predictive Synthesis: ML models can be trained on existing reaction data to predict the outcomes of synthetic reactions, including identifying optimal reaction conditions and predicting potential side products. nih.govresearchgate.net For the synthesis of 1H-1-Benzazepine-2,5-dione, 3-methoxy- and its analogs, ML could be used to predict the regioselectivity of key bond-forming reactions or to suggest novel, high-yielding synthetic routes. nih.gov Transfer learning approaches could be particularly useful in overcoming the challenge of limited data availability for specific heterocyclic ring formation reactions. chemrxiv.org
In Silico SAR and Drug Design: AI and ML algorithms can be employed to develop quantitative structure-activity relationship (QSAR) models that correlate the structural features of benzazepinedione derivatives with their biological activity. researchgate.netnih.gov These models can then be used to virtually screen large libraries of compounds and to prioritize the synthesis of those with the highest predicted potency and selectivity. ijsdr.orgnih.govmdpi.com Such in silico approaches can significantly reduce the time and cost associated with traditional drug discovery pipelines. nih.govijsdr.org
Design of Novel Benzazepinedione-Based Molecular Probes for Biological Systems
Given the known interaction of benzazepinedione analogs with neuronal receptors such as the NMDA receptor, there is a significant opportunity to develop novel molecular probes based on the 1H-1-Benzazepine-2,5-dione, 3-methoxy- scaffold for studying biological systems. nih.govacs.orgnih.gov These probes could be invaluable tools for visualizing and quantifying biological processes at the molecular and cellular levels. nih.govjneurosci.orgnumberanalytics.comresearchgate.nethkbu.edu.hk
Fluorescent Probes: By conjugating a fluorescent dye to the benzazepinedione core, it may be possible to create probes for use in fluorescence microscopy and other imaging techniques. nih.gov These probes could be used to visualize the distribution and dynamics of their target receptors in living cells and tissues.
PET and MRI Imaging Agents: The development of radiolabeled derivatives of 1H-1-Benzazepine-2,5-dione, 3-methoxy- could lead to new positron emission tomography (PET) tracers for imaging their target receptors in the brain. Similarly, the attachment of a suitable contrast agent could enable their use as magnetic resonance imaging (MRI) probes. nih.gov
Biosensors: The benzazepinedione scaffold could also be incorporated into the design of novel biosensors for the detection of specific analytes. researchgate.net For example, a sensor could be designed where the binding of a target molecule to the benzazepinedione moiety results in a measurable change in an optical or electrochemical signal.
The development of such molecular probes would not only advance our understanding of the biological roles of the targets of 1H-1-Benzazepine-2,5-dione, 3-methoxy-, but also hold potential for diagnostic applications.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols and storage conditions for handling 1H-1-Benzazepine-2,5-dione, 3-methoxy- in laboratory settings?
- Answer : Proper handling requires personal protective equipment (PPE) including gloves, lab coats, and eye protection. Storage should be in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents. Refer to Safety Data Sheets (SDS) for hazard classification, which notes skin/eye irritation risks and specific target organ toxicity (STOT SE) under CLP regulations . Ensure static discharge precautions and use grounded equipment during transfers to prevent ignition.
Q. How can researchers synthesize 3-methoxy-1H-1-benzazepine-2,5-dione with high yield and purity?
- Answer : Optimize synthesis via catalytic methods, such as transition-metal-catalyzed cyclization or photoredox catalysis, to enhance selectivity. Reaction conditions (e.g., solvent polarity, temperature) should be systematically tested using Design of Experiments (DoE) frameworks to identify optimal parameters. Advanced techniques like column chromatography or HPLC are recommended for purification .
Q. What analytical techniques are suitable for characterizing the structural and physicochemical properties of this compound?
- Answer : Employ spectral analysis:
- NMR : Use - and -NMR to confirm methoxy group positioning and ring substitution patterns.
- Mass Spectrometry : Compare fragmentation patterns with reference data (e.g., EPA/NIH Mass Spectral Database) for molecular weight verification (CHNO, MW 175) .
- Thermal Analysis : Determine melting points and stability via differential scanning calorimetry (DSC).
Q. How should experimental designs be structured to investigate the compound’s reactivity under varying conditions?
- Answer : Use factorial designs to test variables (pH, temperature, catalysts). For example, study hydrolysis kinetics by varying aqueous/organic solvent ratios and monitoring degradation products via LC-MS. Include control groups and replicate trials to ensure reproducibility. Training in experimental design (e.g., DoE) is critical for minimizing bias .
Advanced Research Questions
Q. What mechanistic pathways explain the compound’s reactivity in nucleophilic or electrophilic environments?
- Answer : Investigate ring-opening reactions under acidic/basic conditions using kinetic isotope effects (KIE) or isotopic labeling. Computational modeling (DFT calculations) can predict transition states and intermediate stability. Reference advanced organic chemistry texts for analogous benzazepine reaction mechanisms .
Q. How does the compound’s stability vary under extreme conditions (e.g., high temperature, UV exposure)?
- Answer : Conduct accelerated stability studies using forced degradation (e.g., 40–80°C, 75% RH for thermal/humidity testing). Monitor decomposition via HPLC-UV and identify byproducts using tandem MS. SDS data indicates no inherent instability, but photolytic degradation may require UV-visible spectroscopy analysis .
Q. What computational strategies can predict the compound’s interactions with biological targets (e.g., enzymes)?
- Answer : Apply molecular docking (AutoDock, Schrödinger Suite) to model binding affinities with target proteins. Validate predictions with in vitro assays (e.g., enzyme inhibition studies). QSAR models can correlate structural features (e.g., methoxy group orientation) with bioactivity .
Q. How can researchers assess the ecological impact of 3-methoxy-1H-1-benzazepine-2,5-dione in aquatic systems?
- Answer : Perform OECD 301/302 biodegradability tests and acute toxicity assays (e.g., Daphnia magna EC). SDS data suggests low persistence (non-PBT/vPvB), but confirm via half-life measurements in simulated environments (water-sediment systems) .
Methodological Notes
- Contradiction Analysis : While SDS classifies the compound as non-PBT, researchers should validate ecological data using region-specific regulatory guidelines.
- Data Interpretation : Cross-reference spectral libraries (e.g., NIST) and synthetic protocols from peer-reviewed journals to resolve ambiguities in characterization.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
